molecular formula C13H10ClNO3 B2526895 (E)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enoic acid CAS No. 682805-25-0

(E)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enoic acid

Cat. No.: B2526895
CAS No.: 682805-25-0
M. Wt: 263.68
InChI Key: GJVKCDVVLSGFQP-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enoic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enoic acid typically involves the condensation of 2-chloro-6-methoxyquinoline-3-carboxaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines .

Scientific Research Applications

(E)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methoxyquinoline-3-carboxaldehyde
  • 2-chloro-6-methoxyquinoline
  • 2-chloro-3-formyl-6-methoxyquinoline

Uniqueness

(E)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enoic acid stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-10-3-4-11-9(7-10)6-8(13(14)15-11)2-5-12(16)17/h2-7H,1H3,(H,16,17)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVKCDVVLSGFQP-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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